![molecular formula C22H18N6O5S B2814367 N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852046-84-5](/img/no-structure.png)
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H18N6O5S and its molecular weight is 478.48. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized and evaluated its efficacy against cancer cells, particularly in prostate cancer (LNCaP cells) . Further studies explore its mechanism of action, interactions with cellular pathways, and potential for targeted therapy.
Anticancer Research
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol, which is synthesized from 2,4-dioxo-1H-pyrimidine-6-carbaldehyde, phenylhydrazine, and thiourea. The second intermediate is N-(1,3-benzodioxol-5-yl)-2-bromoacetamide, which is synthesized from 1,3-benzodioxole and bromoacetyl bromide. The final product is obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2,4-dioxo-1H-pyrimidine-6-carbaldehyde", "phenylhydrazine", "thiourea", "1,3-benzodioxole", "bromoacetyl bromide", "palladium catalyst" ], "Reaction": [ "Synthesis of 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol:", "- Dissolve 2,4-dioxo-1H-pyrimidine-6-carbaldehyde (1.0 g, 7.2 mmol) and phenylhydrazine (1.2 g, 9.0 mmol) in ethanol (20 mL) and reflux for 2 hours.", "- Add thiourea (0.8 g, 10.8 mmol) and reflux for an additional 2 hours.", "- Cool the reaction mixture to room temperature and filter the precipitated product.", "- Wash the product with ethanol and dry under vacuum to obtain 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol as a yellow solid (1.5 g, 85%).", "Synthesis of N-(1,3-benzodioxol-5-yl)-2-bromoacetamide:", "- Dissolve 1,3-benzodioxole (1.0 g, 6.5 mmol) in dichloromethane (20 mL) and add bromoacetyl bromide (1.5 g, 8.0 mmol) dropwise with stirring at 0°C.", "- Stir the reaction mixture at room temperature for 2 hours.", "- Wash the product with water and dry under vacuum to obtain N-(1,3-benzodioxol-5-yl)-2-bromoacetamide as a white solid (1.8 g, 90%).", "Coupling of the two intermediates:", "- Dissolve 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol (0.5 g, 1.8 mmol) and N-(1,3-benzodioxol-5-yl)-2-bromoacetamide (0.7 g, 2.0 mmol) in DMF (10 mL).", "- Add a palladium catalyst (0.05 g, 0.05 mmol) and stir the reaction mixture at 80°C for 12 hours.", "- Cool the reaction mixture to room temperature and add water (20 mL).", "- Extract the product with dichloromethane (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "- Concentrate the organic layer under reduced pressure and purify the product by column chromatography to obtain the final product as a white solid (0.6 g, 60%)." ] } | |
CAS RN |
852046-84-5 |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Molecular Formula |
C22H18N6O5S |
Molecular Weight |
478.48 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18N6O5S/c29-19-10-14(24-21(31)25-19)9-18-26-27-22(28(18)15-4-2-1-3-5-15)34-11-20(30)23-13-6-7-16-17(8-13)33-12-32-16/h1-8,10H,9,11-12H2,(H,23,30)(H2,24,25,29,31) |
InChI Key |
OVTOXZHFSDKVRW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)CC5=CC(=O)NC(=O)N5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.